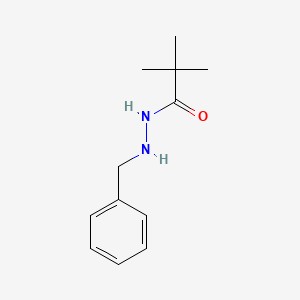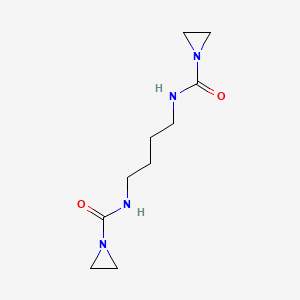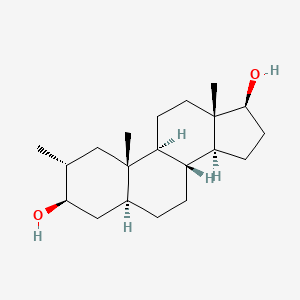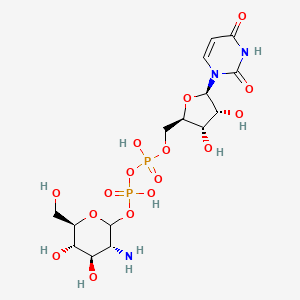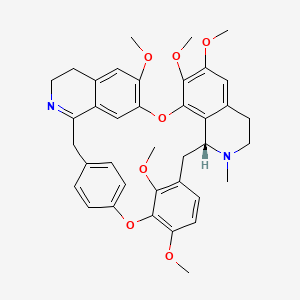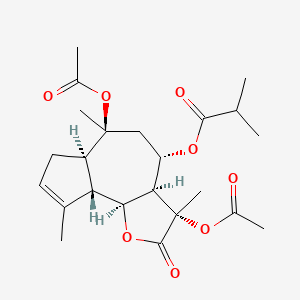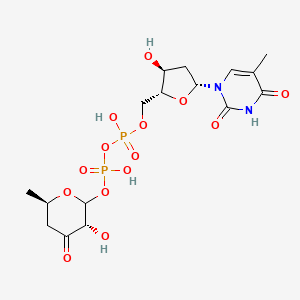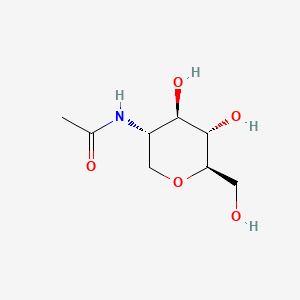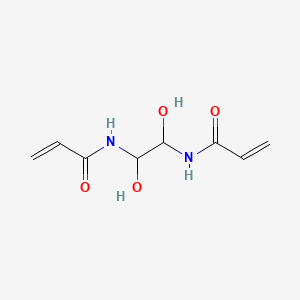
N,N'-(1,2-Dihydroxyethylene)bisacrylamid
Übersicht
Beschreibung
N,N’-(1,2-Dihydroxyethylene)bisacrylamide: is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . . This compound is primarily used as a cross-linking agent in the preparation of polyacrylamide gels, which are widely used in electrophoresis for the separation of proteins and nucleic acids .
Wissenschaftliche Forschungsanwendungen
N,N’-(1,2-Dihydroxyethylene)bisacrylamide has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
The primary target of N,N’-(1,2-Dihydroxyethylene)bisacrylamide is the respiratory system
Mode of Action
It’s known that the vicinal diols in the cross-linker can be cleaved by stoichiometric amounts of sodium periodate . This suggests that the compound may interact with its targets through a mechanism involving cleavage and degradation of certain molecular structures.
Biochemical Pathways
Given its potential interaction with the respiratory system , it may influence pathways related to respiration and energy production .
Result of Action
It’s known that the compound can increase the pore size of gels through degradation of the cross-linker . This suggests that it may induce structural changes at the molecular level, potentially affecting cellular functions.
Action Environment
The action of N,N’-(1,2-Dihydroxyethylene)bisacrylamide can be influenced by environmental factors such as pH. For instance, at pH 8.0, particles exist in a fully swollen state due to strong repulsive forces inside the network . This indicates that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Biochemische Analyse
Biochemical Properties
N,N’-(1,2-Dihydroxyethylene)bisacrylamide plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide gels. It interacts with enzymes, proteins, and other biomolecules to create a stable gel matrix. The compound’s ability to form reversible cross-links is essential for the recovery of proteins from gels. It interacts with enzymes such as glucose oxidase and acrylic acid derivatives, facilitating the polymerization process . The nature of these interactions involves the formation of covalent bonds between the compound and the biomolecules, resulting in a stable gel network.
Cellular Effects
N,N’-(1,2-Dihydroxyethylene)bisacrylamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation. Additionally, N,N’-(1,2-Dihydroxyethylene)bisacrylamide can alter gene expression by modifying the transcriptional activity of certain genes . These effects are crucial for understanding the compound’s role in cellular biology.
Molecular Mechanism
The molecular mechanism of N,N’-(1,2-Dihydroxyethylene)bisacrylamide involves its ability to form covalent bonds with biomolecules, leading to the creation of a stable gel matrix. The compound binds to proteins and enzymes, facilitating the cross-linking process. This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, N,N’-(1,2-Dihydroxyethylene)bisacrylamide can influence gene expression by binding to DNA or transcription factors, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-(1,2-Dihydroxyethylene)bisacrylamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N,N’-(1,2-Dihydroxyethylene)bisacrylamide remains stable under certain conditions but can degrade over time, affecting its long-term efficacy . The temporal effects also include changes in cellular function, with prolonged exposure potentially leading to alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of N,N’-(1,2-Dihydroxyethylene)bisacrylamide vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of N,N’-(1,2-Dihydroxyethylene)bisacrylamide can cause significant changes in cellular metabolism and gene expression, potentially leading to toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
N,N’-(1,2-Dihydroxyethylene)bisacrylamide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of N,N’-(1,2-Dihydroxyethylene)bisacrylamide within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these interactions is important for determining the compound’s efficacy and potential side effects.
Subcellular Localization
N,N’-(1,2-Dihydroxyethylene)bisacrylamide’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level and its potential impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,2-Dihydroxyethylene)bisacrylamide typically involves the reaction of acrylamide with glyoxal under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through recrystallization. The reaction conditions include maintaining a temperature range of 0-5°C and a pH of around 7 .
Industrial Production Methods: In industrial settings, the production of N,N’-(1,2-Dihydroxyethylene)bisacrylamide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(1,2-Dihydroxyethylene)bisacrylamide undergoes several types of chemical reactions, including:
Oxidation: The vicinal diols in the compound can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The acrylamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent under mild conditions.
Reduction: Sodium borohydride is used as a reducing agent in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols can react with the acrylamide groups under basic conditions.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylamide derivatives.
Vergleich Mit ähnlichen Verbindungen
N,N’-Methylenebisacrylamide: Another cross-linking agent used in polyacrylamide gel preparation.
N,N’-Bis(acryloyl)cystamine: Used in the synthesis of hydrogels with disulfide linkages.
N,N,N’,N’-Tetramethylethylenediamine: A catalyst used in the polymerization of acrylamide.
Uniqueness: N,N’-(1,2-Dihydroxyethylene)bisacrylamide is unique due to its reversible cross-linking ability. The cross-linked gels can be solubilized in dilute periodic acid, allowing for the recovery of proteins and other biomolecules from the gel . This property makes it particularly valuable in applications where the recovery of separated biomolecules is essential .
Eigenschaften
IUPAC Name |
N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-5(11)9-7(13)8(14)10-6(12)4-2/h3-4,7-8,13-14H,1-2H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXKXHICXTSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C(NC(=O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862448 | |
| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-63-3 | |
| Record name | Dihydroxyethylenebis(acrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-(1,2-Dihydroxyethylene)bisacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1,2-dihydroxy-1,2-ethanediyl)bis(acrylamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


